2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine
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Overview
Description
2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. Compounds with this scaffold have demonstrated a wide range of biological activities, making them valuable in various fields such as pharmaceuticals, organic materials, and natural products .
Scientific Research Applications
2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the production of organic materials and natural products.
Mechanism of Action
Target of Action
The primary targets of 2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine, also known as pyrazin-2-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This interaction results in the inhibition of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt , which regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Biochemical Pathways
The compound affects the FGFR signaling pathway . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, this compound can disrupt these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Preparation Methods
The synthesis of 2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrazine-2,3-dicarbonitrile with substituted hydrazines . Another method includes a three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Comparison with Similar Compounds
2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
6H-pyrrolo[3,4-b]pyrazine: Similar in structure but with different biological activities. The uniqueness of this compound lies in its specific combination of pyrrole and pyrazine rings, which confer distinct biological properties.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(pyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12(10-6-13-4-5-15-10)16-7-9-2-1-3-14-11(9)8-16/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHVZUBVAQELOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=NC=CN=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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